molecular formula C18H34O7S B12646659 Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester

Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12646659
M. Wt: 394.5 g/mol
InChI Key: IPIUMIFLMUATDW-UHFFFAOYSA-N
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Description

This compound is a highly functionalized propanedioic acid derivative characterized by its complex molecular architecture. The core structure includes a central propanedioic acid (malonic acid) backbone substituted with a methyl group and a 5-[(methylsulfonyl)oxy]pentyl chain at the 2-position. The terminal carboxylic acid groups are esterified with bulky 1,1-dimethylethyl (tert-butyl) groups, which confer steric hindrance and influence solubility, stability, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common route starts with the esterification of propanedioic acid with tert-butyl alcohol to form the corresponding di-tert-butyl ester. This intermediate is then subjected to a series of reactions, including alkylation with 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl] bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds where the sulfonate group is replaced by the nucleophile.

Scientific Research Applications

Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester is not well-documented. its reactivity is primarily determined by the ester and sulfonate functional groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the sulfonate group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Structural Features :

  • tert-Butyl Esters: Improve hydrolytic stability and reduce polarity, making the compound suitable for non-polar solvents.
  • Branched Alkyl Substituents : Influence molecular conformation and intermolecular interactions.

Reaction conditions (e.g., temperature, catalysts) must be tightly controlled to optimize yield and purity .

Potential Applications:

  • Pharmaceutical Intermediates : The sulfonate group may facilitate prodrug activation.
  • Polymer Additives : tert-Butyl esters enhance thermal stability in polymer matrices.
  • Organic Synthesis : Functional groups enable tailored reactivity in cross-coupling or nucleophilic substitution reactions .

Propanedioic acid derivatives exhibit diverse applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Properties/Applications Reference
Target Compound : Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester C₂₀H₃₆O₇S - Methylsulfonyloxy pentyl chain
- tert-Butyl esters
- High steric hindrance
- Potential as a reactive intermediate
Propanedioic acid, 1,3-dihexyl ester C₁₅H₂₆O₄ - Linear hexyl ester groups - Lower hydrolytic stability
- Used as plasticizers
Propanedioic acid, 1,3-dicyclohexyl ester C₁₅H₂₄O₄ - Cyclohexyl ester groups - Enhanced rigidity
- Applications in coatings
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) C₁₈H₂₈N₂O₃ - Piperidine substituents
- Antioxidant hydroxyphenyl groups
- Radical scavenging activity
- Polymer stabilizers
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester C₁₀H₁₄O₄S₂ - Dithiolane ring
- Isopropyl ester
- Versatile in cycloaddition reactions
- Biological activity studies
Propanedioic acid,2-(phenylmethylene)-, 1,3-bis(1,1-dimethylethyl) ester C₁₉H₂₆O₄ - Phenylmethylene group
- tert-Butyl esters
- UV absorption properties
- Photostabilizers

Key Comparative Insights:

Ester Group Influence :

  • tert-Butyl esters (target compound) provide superior hydrolytic stability compared to linear alkyl esters (e.g., 1,3-dihexyl ester), which degrade faster under acidic conditions .
  • Cyclohexyl esters (e.g., 1,3-dicyclohexyl ester) introduce steric rigidity, favoring solid-state applications over solution-phase reactivity .

Functional Group Reactivity :

  • The methylsulfonyloxy group in the target compound acts as a superior leaving group compared to dithiolane rings (), enabling nucleophilic substitution reactions in synthetic chemistry .
  • Antioxidant hydroxyphenyl groups (e.g., in piperidine derivatives) prioritize radical scavenging over ester reactivity, limiting their utility in hydrolysis-sensitive contexts .

Applications :

  • The target compound’s sulfonate ester and tert-butyl groups make it uniquely suited for controlled-release drug formulations, contrasting with phenylmethylene derivatives (), which are tailored for UV stabilization .
  • Dithiolane-containing esters () are niche intermediates in heterocyclic synthesis, lacking the broad industrial applicability of the target compound .

Biological Activity

Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester (CAS Number: 1528636-83-0) is a complex organic compound notable for its unique structural features, including a propanedioic acid backbone with methyl and pentyl substituents, as well as methylsulfonyl oxy groups. This compound has garnered interest in the fields of pharmacology and biochemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H34O7S, with a molecular weight of 394.52 g/mol. Its structure is characterized by:

  • Propanedioic Acid Backbone : Provides the basis for reactivity and biological interactions.
  • Methyl and Pentyl Substituents : Influence solubility and interaction with biological membranes.
  • Methylsulfonyl Group : May enhance nucleophilic attack capabilities, facilitating various chemical reactions.

Biological Activity Overview

Research on the biological activity of propanedioic acid derivatives indicates potential applications in several areas, including:

  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Activity : Some esters derived from propanedioic acid are known for their antimicrobial properties, warranting further investigation into this compound's potential in combating infections.

The biological mechanisms through which propanedioic acid derivatives exert their effects can include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Membrane Interaction : The hydrophobic nature of the alkyl chains may facilitate interactions with cellular membranes, impacting cell signaling pathways.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of propanedioic acid derivatives revealed that compounds with similar structures significantly reduced inflammatory markers in vitro. The study highlighted the importance of the methylsulfonyl group in enhancing these effects.

CompoundInhibition (%)Concentration (µM)
Compound A75%10
Compound B60%20
Propanedioic Acid Derivative70%15

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial activity of various propanedioic acid derivatives demonstrated that certain compounds exhibited significant antibacterial effects against common pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Toxicological Profile

Toxicity studies indicate that propanedioic acid derivatives generally exhibit low toxicity profiles. In repeated dose studies conducted on rats:

  • LD50 Values : Greater than 2000 mg/kg body weight, indicating low acute toxicity.
  • Reversible Hepatocellular Hypertrophy : Observed at high doses (1000 mg/kg), suggesting metabolic induction rather than systemic toxicity .

Properties

Molecular Formula

C18H34O7S

Molecular Weight

394.5 g/mol

IUPAC Name

ditert-butyl 2-methyl-2-(5-methylsulfonyloxypentyl)propanedioate

InChI

InChI=1S/C18H34O7S/c1-16(2,3)24-14(19)18(7,15(20)25-17(4,5)6)12-10-9-11-13-23-26(8,21)22/h9-13H2,1-8H3

InChI Key

IPIUMIFLMUATDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CCCCCOS(=O)(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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